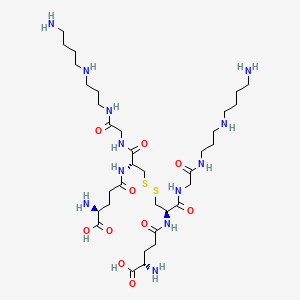

N1-Glutathionyl-spermidine disulfide

Description

Propriétés

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-3-[[(2R)-3-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-oxopropyl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66N12O10S2/c35-11-1-3-13-39-15-5-17-41-29(49)19-43-31(51)25(45-27(47)9-7-23(37)33(53)54)21-57-58-22-26(46-28(48)10-8-24(38)34(55)56)32(52)44-20-30(50)42-18-6-16-40-14-4-2-12-36/h23-26,39-40H,1-22,35-38H2,(H,41,49)(H,42,50)(H,43,51)(H,44,52)(H,45,47)(H,46,48)(H,53,54)(H,55,56)/t23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMZDPYSWPSKSP-CQJMVLFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCNC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)NCCCNCCCCN)NC(=O)CCC(C(=O)O)N)NC(=O)CCC(C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNCCCNC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)NCCCNCCCCN)NC(=O)CC[C@@H](C(=O)O)N)NC(=O)CC[C@@H](C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66N12O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

867.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

discovery and characterization of N1-Glutathionyl-spermidine disulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Glutathionyl-spermidine disulfide and its reduced form, N1-glutathionylspermidine, are pivotal molecules within the unique trypanothione-based redox system of trypanosomatid parasites. These organisms, responsible for diseases such as leishmaniasis, Chagas disease, and African sleeping sickness, rely on this pathway for defense against oxidative stress, making its components attractive targets for novel drug development. This technical guide provides an in-depth overview of the discovery, characterization, and biological significance of this compound. It includes a summary of quantitative data, detailed experimental protocols for its isolation and synthesis, and visualizations of its role in the broader metabolic context of trypanosomatids.

Discovery and Initial Characterization

The discovery of N1-glutathionylspermidine arose from studies into the biosynthesis of trypanothione [N1,N8-bis(glutathionyl)spermidine] in the insect trypanosomatid Crithidia fasciculata. Initial labeling studies using [3H]spermidine revealed that a significant portion of the intracellular spermidine was incorporated into peptide conjugates. The major component of these conjugates was identified as N1-glutathionylspermidine.[1] It was observed that this compound is present in all growth phases of C. fasciculata.[1] Further investigations demonstrated that cell-free extracts of C. fasciculata could catalyze the conversion of spermidine to both N1-glutathionylspermidine and trypanothione in the presence of glutathione (GSH) and ATP, establishing N1-glutathionylspermidine as a key intermediate in the biosynthesis of trypanothione.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C34H66N12O10S2 | CymitQuimica |

| Molecular Weight | 867.09 g/mol | CymitQuimica |

Biological Role and Signaling Pathway

N1-Glutathionyl-spermidine is a central intermediate in the trypanothione biosynthesis pathway, which is essential for the survival of trypanosomatid parasites. This pathway provides the reducing equivalents necessary to combat oxidative stress and for various metabolic processes, including DNA synthesis. The synthesis of trypanothione from glutathione and spermidine occurs in two sequential ATP-dependent steps. In some trypanosomatids, like Crithidia fasciculata, these steps are catalyzed by two distinct enzymes: glutathionylspermidine synthetase (GspS) and trypanothione synthetase (TryS).[2] However, in other species like Trypanosoma cruzi, a single enzyme, TcTryS, can catalyze both reactions.[3]

The overall pathway involves the initial conjugation of a glutathione molecule to spermidine to form N1-glutathionylspermidine, followed by the addition of a second glutathione molecule to form trypanothione. The oxidized form, trypanothione disulfide, is then reduced by the NADPH-dependent enzyme trypanothione reductase, thus maintaining the cellular thiol-redox balance.

Quantitative Data

The following tables summarize key quantitative data related to N1-glutathionylspermidine and the enzymes involved in its metabolism.

Table 1: Cellular Concentrations of Thiol Metabolites in Trypanosoma cruzi

| Strain | Glutathione (nmol/g fresh weight) | N1-Glutathionylspermidine (nmol/g fresh weight) | Trypanothione (nmol/g fresh weight) |

| Tulahuén | 60.1 | 103.9 | 397.8 |

| DM 28c | 113.9 | 164.1 | 677.9 |

| LQ | 199.1 | 55.3 | 1100.5 |

| Data from Ariyanayagam and Fairlamb, 2001.[4] |

Table 2: Kinetic Parameters of Enzymes in Trypanothione Biosynthesis

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) |

| Trypanothione Synthetase | Crithidia fasciculata | ATP | 400 | - |

| Glutathione | 914 | - | ||

| Spermidine | 1070 | - | ||

| N1-Glutathionylspermidine | 20 | - | ||

| N8-Glutathionylspermidine | 7 | - | ||

| Trypanothione Synthetase (TcTryS) | Trypanosoma cruzi | Glutathione | 570 (Km), 1200 (Ki) | 3.4 |

| Spermidine | - | - | ||

| Glutathionylspermidine | - | - | ||

| MgATP | - | - | ||

| Data from Henderson et al., 1990 and Oza et al., 2002.[3][5] |

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and characterization of this compound.

Isolation from Crithidia fasciculata

This protocol is adapted from the methods described by Fairlamb et al. (1986).[1]

Workflow Diagram:

Detailed Protocol:

-

Cell Culture and Harvest: Cultivate Crithidia fasciculata in a suitable medium to the desired cell density. Harvest the cells by centrifugation at 4°C.

-

Extraction: Resuspend the cell pellet in ice-cold 10% (w/v) trichloroacetic acid (TCA). Homogenize the suspension to ensure complete cell lysis and precipitation of proteins.

-

Clarification: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the precipitated material.

-

Neutralization: Carefully collect the supernatant and neutralize it by the addition of solid potassium carbonate (K2CO3) until the pH is between 6.5 and 7.0.

-

Purification by HPLC:

-

Filter the neutralized extract through a 0.22 µm filter.

-

Apply the filtered extract to a reverse-phase HPLC column (e.g., a C18 column).

-

Elute the compounds using a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid.

-

Monitor the elution profile at a suitable wavelength (e.g., 214 nm).

-

-

Fraction Collection and Identification: Collect fractions and analyze them for the presence of N1-glutathionylspermidine. This can be achieved by comparing the retention time with a known standard or by subsequent characterization using mass spectrometry and NMR.

Chemical Synthesis of N1,N8-bis(glutathionyl)spermidine Disulfide

The following is a generalized protocol based on the "optimized chemical synthesis" described by Henderson et al. for the closely related N1,N8-bis(glutathionyl)spermidine disulfide, which can be adapted for the synthesis of the mono-substituted version.

Workflow Diagram:

Detailed Protocol:

-

Protection of Functional Groups: Start with appropriately protected glutathione and spermidine to ensure specific coupling. For example, the amino and carboxyl groups of glutathione that are not involved in the amide bond formation should be protected.

-

Coupling Reaction: Activate the carboxyl group of the protected glutathione using a suitable coupling agent (e.g., dicyclohexylcarbodiimide/N-hydroxysuccinimide) and react it with one of the primary amino groups of spermidine. The stoichiometry can be controlled to favor mono-substitution.

-

Deprotection: Remove the protecting groups from the coupled product using appropriate chemical methods (e.g., acidolysis with trifluoroacetic acid).

-

Disulfide Bond Formation: Dissolve the deprotected thiol in a suitable buffer and induce disulfide bond formation through oxidation. This can be achieved by air oxidation or by using a mild oxidizing agent like iodine.

-

Purification: Purify the final product, this compound, using fast protein liquid chromatography (FPLC) or high-performance liquid chromatography (HPLC) on a suitable column (e.g., reverse-phase or ion-exchange).

Characterization by NMR Spectroscopy

Sample Preparation:

-

Dissolve the purified this compound in a suitable deuterated solvent (e.g., D2O) to a concentration of 1-5 mM.

-

Adjust the pH of the solution to a desired value (e.g., pH 7.0) using deuterated acid or base.

NMR Experiments:

-

1D 1H NMR: Acquire a one-dimensional proton NMR spectrum to obtain an overview of the proton chemical shifts and to assess the purity of the sample.

-

2D 1H-1H COSY (Correlation Spectroscopy): Use to identify scalar-coupled protons within the same spin system, which helps in assigning the protons of the glutathione and spermidine moieties.

-

2D 1H-1H TOCSY (Total Correlation Spectroscopy): This experiment is used to identify all protons within a spin system, which is particularly useful for assigning the amino acid residues of glutathione.

-

2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, aiding in the assignment of the carbon skeleton.

-

2D 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which can be used to determine the three-dimensional solution structure of the molecule.

Data Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the chemical shifts of the protons and carbons by analyzing the correlation peaks in the 2D spectra.

-

Use the NOE data to generate distance restraints for molecular modeling and structure calculation.

Conclusion

This compound is a critical molecule in the unique redox metabolism of trypanosomatid parasites. Its role as a direct precursor to trypanothione places it at the heart of the parasite's defense against oxidative stress. The detailed understanding of its discovery, biosynthesis, and chemical properties, as outlined in this guide, provides a solid foundation for researchers in parasitology and drug development. The enzymes involved in its synthesis and the broader trypanothione pathway represent promising targets for the development of novel therapies against trypanosomatid-borne diseases. The experimental protocols provided herein offer a practical resource for the isolation, synthesis, and characterization of this important biomolecule, facilitating further research into its function and therapeutic potential.

References

- 1. The biosynthesis of trypanothione and N1-glutathionylspermidine in Crithidia fasciculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification of glutathionylspermidine and trypanothione synthetases from Crithidia fasciculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A single enzyme catalyses formation of Trypanothione from glutathione and spermidine in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glutathione and trypanothione in several strains of Trypanosoma cruzi: effect of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of the trypanosomatid metabolite trypanothione: purification and characterization of trypanothione synthetase from Crithidia fasciculata - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biosynthesis of N1-Glutathionyl-spermidine Disulfide in Trypanosoma

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biosynthetic pathway of N1-Glutathionyl-spermidine disulfide, also known as trypanothione disulfide (TS₂), a critical molecule for the survival of Trypanosoma parasites. This unique redox system, absent in their mammalian hosts, presents a promising target for the development of novel chemotherapeutics against devastating diseases such as African trypanosomiasis (sleeping sickness), Chagas disease, and leishmaniasis. This document details the enzymatic steps, presents key quantitative data, outlines experimental protocols, and provides a visual representation of the pathway.

The Core Biosynthetic Pathway

The biosynthesis of trypanothione is a multi-step process that begins with the synthesis of its precursors, glutathione (GSH) and spermidine.

1.1. Glutathione Synthesis: Glutathione is synthesized from its constituent amino acids—glutamate, cysteine, and glycine—through the sequential action of two ATP-dependent enzymes:

-

γ-glutamylcysteine synthetase (γ-GCS): Catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine.

-

Glutathione synthetase (GS): Catalyzes the ligation of glycine to γ-glutamylcysteine to form glutathione.

1.2. Spermidine Synthesis: Spermidine is a polyamine derived from the amino acids L-arginine and L-methionine. In Trypanosoma brucei, spermidine is synthesized from ornithine, which can be produced from arginine. The key enzymes in this pathway are:

-

Arginase: Converts arginine to ornithine.

-

Ornithine decarboxylase (ODC): Converts ornithine to putrescine.

-

Spermidine synthase: Catalyzes the formation of spermidine from putrescine and an aminopropyl group derived from decarboxylated S-adenosyl-L-methionine.

1.3. Trypanothione Synthesis: The final steps involve the ATP-dependent conjugation of two glutathione molecules to one spermidine molecule. In Trypanosoma, this process is primarily catalyzed by a single bifunctional enzyme, trypanothione synthetase (TryS) . This is in contrast to some other trypanosomatids like Crithidia fasciculata, which utilize two separate enzymes: glutathionylspermidine synthetase (GspS) and trypanothione synthetase.

The reaction proceeds in two steps, both catalyzed by TryS in Trypanosoma:

-

Formation of N1-glutathionylspermidine (Gsp): A molecule of glutathione is conjugated to spermidine.

-

Formation of Trypanothione (T(SH)₂): A second molecule of glutathione is added to N1-glutathionylspermidine.

The reduced form, trypanothione (T(SH)₂), is then oxidized to trypanothione disulfide (TS₂).

Quantitative Data

The following table summarizes the kinetic parameters of the key enzymes in the trypanothione biosynthetic pathway in Trypanosoma brucei.

| Enzyme | Substrate | Km (µM) | Ki (µM) | kcat (s⁻¹) | Reference |

| Trypanothione Synthetase (TryS) | Glutathione (GSH) | 34 | 1000 (substrate inhibition) | - | |

| ATP | 18 | - | - | ||

| Spermidine | 687 | - | - | ||

| N1-Glutathionylspermidine (Gsp) | 32 | - | - | ||

| γ-Glutamylcysteine Synthetase (γ-GCS) | L-Glutamate | 240 | - | 10 | |

| L-Cysteine | 690 | - | - | ||

| ATP | 70 | - | - | ||

| Glutathione (GSH) | - | 1100 (feedback inhibition) | - |

Experimental Protocols

3.1. Expression and Purification of Recombinant Trypanothione Synthetase (TryS)

This protocol is adapted from methodologies described for the expression and purification of recombinant TryS from Trypanosoma brucei and other trypanosomatids.

-

Gene Cloning and Expression Vector: The gene encoding TryS is amplified by PCR from T. brucei genomic DNA and cloned into a suitable expression vector, such as pET series vectors, often with a polyhistidine tag for affinity purification.

-

Bacterial Host and Culture: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3) or Origami(DE3)). Cultures are grown in a rich medium (e.g., LB or TB) at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induction of Protein Expression: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors), and lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged TryS is loaded onto a Ni-NTA affinity column. The column is washed with the lysis buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elution: The recombinant TryS is eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Further Purification (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography (gel filtration) to remove aggregates and other contaminants.

-

Purity Assessment and Storage: The purity of the recombinant enzyme is assessed by SDS-PAGE. The purified enzyme is stored in a suitable buffer containing glycerol (e.g., 40% v/v) at -20°C or -80°C.

3.2. Trypanothione Synthetase (TryS) Activity Assay

This is a continuous spectrophotometric assay that measures the production of ADP, which is coupled to the oxidation of NADH.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

50 mM HEPES buffer, pH 7.4

-

40 mM NaCl

-

10 mM MgCl₂

-

2 mM phosphoenolpyruvate

-

0.2 mM NADH

-

10 units/mL pyruvate kinase

-

20 units/mL lactate dehydrogenase

-

Varying concentrations of substrates (ATP, glutathione, and spermidine or glutathionylspermidine)

-

-

Enzyme Addition: The reaction is initiated by the addition of a known amount of purified TryS.

-

Spectrophotometric Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored continuously in a spectrophotometer at a constant temperature (e.g., 37°C).

-

Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time plot. Kinetic parameters (Km and Vmax) are determined by fitting the initial rate data to the Michaelis-Menten equation.

3.3. Trypanothione Reductase (TR) Coupled Assay for Inhibitor Screening

This high-throughput screening assay is designed to identify inhibitors of trypanothione reductase, a downstream enzyme that utilizes trypanothione.

-

Assay Principle: The assay measures the reduction of DTNB (5,5'-dithiobis(2-nitrobenzoic acid), Ellman's reagent) by the reduced trypanothione (T(SH)₂) produced by TR. The product, TNB (5-thio-2-nitrobenzoic acid), has a strong absorbance at 410-412 nm.

-

Reaction Mixture (in a 384-well plate):

-

Assay buffer (e.g., 40 mM HEPES, 1 mM EDTA, pH 7.5)

-

Trypanothione reductase (TR) (e.g., 0.2 mU)

-

Trypanothione disulfide (T[S]₂) (e.g., 6 µM)

-

DTNB (e.g., 100 µM)

-

Test compound (e.g., 25 µM)

-

-

Initiation: The reaction is initiated by the addition of NADPH (e.g., 150 µM).

-

Kinetic Measurement: The increase in absorbance at 410 nm is measured kinetically over a period of time (e.g., 12.5 minutes) at room temperature.

-

Data Analysis: The rate of TNB formation is calculated. The percentage of inhibition by the test compounds is determined by comparing the reaction rates in the presence and absence of the inhibitor.

Signaling Pathways and Logical Relationships

Below are diagrams generated using Graphviz (DOT language) to visualize the biosynthetic pathway of this compound and the experimental workflow for enzyme purification.

An In-depth Technical Guide to N1-Glutathionyl-spermidine Disulfide: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Glutathionyl-spermidine disulfide, also known as trypanothione disulfide, is a crucial molecule in the redox metabolism of trypanosomatid parasites, offering a unique target for antiparasitic drug development. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological significance. Detailed experimental protocols for its chemical synthesis, purification, and analytical characterization are presented to facilitate further research and application in drug discovery.

Chemical Structure and Properties

This compound is a symmetrical disulfide composed of two molecules of glutathionyl-spermidine linked by a disulfide bridge. Each glutathionyl-spermidine unit consists of the tripeptide glutathione (γ-L-glutamyl-L-cysteinyl-glycine) conjugated to a spermidine molecule via an amide bond at the N1 position of spermidine.

Chemical Structure:

Caption: Molecular composition of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C34H66N12O10S2 | |

| Molecular Weight | 867.09 g/mol | |

| IUPAC Name | (2S)-2-amino-5-[[(2R)-1-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-3-[[(2R)-3-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-oxopropyl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

| Synonyms | Trypanothione disulfide, [H-Glu(Cys-Gly-[3-(4-amino-butylamino)-propyl]-amide)-OH]2 | |

| CAS Number | 108081-77-2 | |

| Appearance | White Powder | |

| Purity | ≥95% | |

| Storage Conditions | Store at -20°C |

Biological Significance and Signaling Pathway

In trypanosomatids, this compound and its reduced form, trypanothione, constitute the primary defense mechanism against oxidative stress, a role played by the glutathione system in most other organisms. The trypanothione system is centered around the enzyme trypanothione reductase, which is essential for the survival of these parasites and absent in their mammalian hosts, making it a prime target for drug development.

The central pathway involves the NADPH-dependent reduction of this compound (trypanothione disulfide, T[S]2) to its dithiol form, trypanothione (T[SH]2), by trypanothione reductase. Trypanothione then donates its reducing equivalents to various peroxidases and reductases, detoxifying reactive oxygen species and maintaining the intracellular reducing environment.

Caption: The Trypanothione Reductase Signaling Pathway.

Experimental Protocols

Chemical Synthesis of this compound

This protocol is adapted from the optimized chemical synthesis of trypanothione disulfide. The synthesis involves the coupling of protected glutathione derivatives to spermidine, followed by deprotection and oxidation to form the disulfide.

Workflow:

Caption: Workflow for the chemical synthesis of this compound.

Detailed Methodology:

-

Peptide Coupling: Commercially available N-terminally and thiol-protected glutathione is activated (e.g., as an N-hydroxysuccinimide ester). This activated glutathione is then reacted with spermidine in an appropriate organic solvent (e.g., dimethylformamide) in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide) and a base (e.g., triethylamine). The reaction is typically stirred at room temperature for several hours.

-

Deprotection: The protecting groups are removed. For instance, acid-labile protecting groups can be cleaved by treatment with trifluoroacetic acid (TFA).

-

Reduction: To ensure all cysteine residues are in the free thiol form before oxidation, the deprotected product is treated with a reducing agent like dithiothreitol (DTT).

-

Oxidation: The free thiol groups are then oxidized to form the disulfide bridge. This can often be achieved by air oxidation in a slightly alkaline aqueous solution (pH ~8) over several hours.

-

Purification: The crude product is purified by Fast Protein Liquid Chromatography (FPLC).

Purification by Fast Protein Liquid Chromatography (FPLC)

FPLC is a medium-pressure liquid chromatography technique suitable for the purification of biomolecules. For this compound, a combination of size-exclusion and ion-exchange or reversed-phase chromatography can be employed.

Table 2: FPLC Purification Parameters

| Parameter | Condition |

| Column | Size-Exclusion (e.g., Sephadex G-25) followed by Reversed-Phase (e.g., C18) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | Linear gradient from 0% to 50% B over 30 minutes |

| Flow Rate | 1 mL/min |

| Detection | UV at 220 nm and 280 nm |

Analytical Characterization

Reversed-phase HPLC is a powerful technique for assessing the purity of this compound.

Table 3: HPLC Analytical Parameters

| Parameter | Condition |

| Column | C18 analytical column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Injection Volume | 10 µL |

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound.

Table 4: ESI-MS Parameters

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Mass Range | 100-1500 m/z |

| Expected Ion | [M+H]+ at m/z 867.4 |

NMR spectroscopy is essential for the structural elucidation of this compound.

Table 5: Representative ¹H NMR Chemical Shifts (in D₂O)

| Proton Assignment | Chemical Shift (ppm) |

| Glutamate α-CH | ~3.8 |

| Glutamate β-CH₂ | ~2.1 |

| Glutamate γ-CH₂ | ~2.5 |

| Cysteine α-CH | ~4.5 |

| Cysteine β-CH₂ | ~3.0 |

| Glycine α-CH₂ | ~3.9 |

| Spermidine (propyl chain) | ~1.6 - 1.8 |

| Spermidine (butyl chain) | ~1.5 - 1.7 |

| Spermidine CH₂-N | ~2.8 - 3.2 |

Note: Exact chemical shifts can vary depending on the solvent, pH, and temperature.

Conclusion

This compound is a molecule of significant interest in the field of parasitology and drug development. Understanding its chemical properties and having robust protocols for its synthesis and analysis are critical for advancing research in this area. This guide provides a foundational resource for scientists and researchers, enabling them to further explore the therapeutic potential of targeting the unique trypanothione redox system.

N1-Glutathionyl-spermidine Disulfide: A Core Metabolite in Trypanosomatid Redox Homeostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Glutathionyl-spermidine disulfide serves as a critical intermediate in the biosynthesis of trypanothione, the principal low molecular weight thiol redox metabolite in trypanosomatid parasites. These organisms, responsible for diseases such as leishmaniasis, Chagas disease, and African trypanosomiasis, possess a unique trypanothione-based antioxidant system that is absent in their mammalian hosts. This distinction renders the enzymes and intermediates of this pathway, including this compound, attractive targets for the development of novel chemotherapeutics. This technical guide provides a comprehensive overview of the core aspects of this compound, including its biochemical properties, its role in redox signaling, quantitative data, and detailed experimental protocols relevant to its study.

Introduction

Trypanosomatids exhibit a unique thiol metabolism centered around trypanothione (N1,N8-bis(glutathionyl)spermidine) and its disulfide. This system replaces the glutathione/glutathione reductase system found in most other organisms, including humans. The biosynthesis of trypanothione is a two-step process catalyzed by the enzyme trypanothione synthetase. In the first step, glutathione is conjugated to spermidine to form glutathionylspermidine. The subsequent addition of a second glutathione molecule yields trypanothione. This compound is the oxidized, disulfide form of the intermediate glutathionylspermidine and is a key substrate for the enzyme trypanothione reductase. This enzyme maintains the reduced state of the trypanothione pool, which is essential for protecting the parasite from oxidative stress. Understanding the dynamics of this compound is therefore crucial for elucidating the redox biology of these pathogens and for the rational design of targeted therapies.

Physicochemical and Biochemical Properties

A summary of the key physicochemical and biochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C34H66N12O10S2 | [1][2] |

| Molecular Weight | 867.09 g/mol | [1][2] |

| CAS Number | 108081-77-2 | [1][] |

| Synonyms | [H-Glu(Cys-Gly-[3-(4-amino-butylamino)-propyl]-amide)-OH]2 | [1] |

| Key Enzyme | Trypanothione Reductase (Substrate) | [4][5] |

| Biological Role | Intermediate in trypanothione metabolism, redox signaling | [6] |

Quantitative Data

Precise intracellular concentrations of this compound are not extensively documented. However, data on related thiols in trypanosomatids provide a valuable context for its abundance and role.

Table 2: Thiol Concentrations in Trypanosoma brucei

| Thiol | Concentration (in procyclic forms) | Reference |

| Glutathione (GSH) | ~100 µM | [7] |

| Trypanothione [T(SH)2] | ~500 µM | [7] |

Table 3: Kinetic Parameters of Trypanothione Reductase with this compound

While specific Km and Vmax values are not consistently reported across the literature, studies indicate that this compound is a substrate for trypanothione reductase. It is noted to have a higher Km compared to trypanothione disulfide, suggesting a lower affinity of the enzyme for this intermediate.[4] The catalytic efficiency (kcat/Km) for N1-glutathionyl-N3-dimethylpropylaminedisulphide, a stable analogue, has been used as a reference for substrate specificity studies.[8]

Experimental Protocols

Chemical Synthesis of this compound

This protocol is adapted from the synthesis of the structurally similar trypanothione disulfide and may require optimization.[9]

Objective: To chemically synthesize this compound for use as a standard in analytical and enzymatic assays.

Materials:

-

Glutathione (oxidized form, GSSG)

-

Spermidine

-

Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Trifluoroacetic acid (TFA)

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Activation of Glutathione: Dissolve oxidized glutathione (GSSG) and N-Hydroxysuccinimide (NHS) in anhydrous DMF. Cool the solution to 0°C and add Dicyclohexylcarbodiimide (DCC). Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

-

Filtration: Filter the reaction mixture to remove the dicyclohexylurea precipitate.

-

Coupling with Spermidine: Add a solution of spermidine in DMF to the filtrate containing the activated GSSG. Stir the reaction mixture at room temperature for 24 hours.

-

Precipitation: Precipitate the crude product by adding diethyl ether. Collect the precipitate by centrifugation.

-

Purification: Purify the crude product by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilization: Lyophilize the pure fractions to obtain this compound as a white powder.

-

Characterization: Confirm the identity and purity of the product using mass spectrometry and NMR spectroscopy.

Quantification of this compound by HPLC-MS/MS

This protocol is a general guideline and should be optimized for the specific instrumentation and experimental conditions.

Objective: To quantify the intracellular levels of this compound in trypanosomatid cultures.

Materials:

-

Trypanosomatid cell culture

-

N-ethylmaleimide (NEM)

-

Methanol

-

Formic acid

-

LC-MS/MS system with a C18 reverse-phase column

-

Synthesized this compound as a standard

Procedure:

-

Sample Preparation:

-

Harvest approximately 1x10^8 trypanosomatid cells by centrifugation at 1500 x g for 10 minutes at 4°C.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

To prevent auto-oxidation of thiols, resuspend the cell pellet in a solution of 10 mM NEM in PBS and incubate for 10 minutes at room temperature.

-

Lyse the cells by adding ice-cold 80% methanol and vortexing vigorously.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Collect the supernatant containing the metabolites.

-

-

HPLC-MS/MS Analysis:

-

Inject the supernatant onto a C18 reverse-phase column.

-

Use a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

-

Set the mass spectrometer to operate in positive ion mode and monitor for the specific mass-to-charge ratio (m/z) of this compound and its fragmentation ions.

-

-

Quantification:

-

Generate a standard curve using known concentrations of the synthesized this compound standard.

-

Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

-

Enzymatic Assay of Trypanothione Reductase Activity

Objective: To determine the kinetic parameters of trypanothione reductase with this compound as a substrate.

Materials:

-

Purified recombinant trypanothione reductase

-

This compound

-

NADPH

-

Assay buffer (e.g., 50 mM HEPES, 1 mM EDTA, pH 7.5)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and varying concentrations of this compound.

-

Initiate the reaction by adding a known amount of trypanothione reductase.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocity for each substrate concentration.

-

Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by plotting the initial velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation.

Signaling Pathways and Relationships

The trypanothione redox system is central to the survival of trypanosomatids, and this compound is a key component of this system.

Caption: Biosynthesis and redox cycling of trypanothione.

The diagram illustrates the two-step synthesis of trypanothione from glutathione and spermidine, catalyzed by trypanothione synthetase, with N1-glutathionyl-spermidine as the intermediate. Both N1-glutathionyl-spermidine and trypanothione can be oxidized under conditions of oxidative stress. Trypanothione reductase utilizes NADPH to reduce the disulfide forms, including this compound, thereby maintaining a reduced intracellular environment essential for detoxification pathways.

Caption: Workflow for this compound quantification.

This workflow outlines the key steps for the quantitative analysis of this compound from trypanosomatid cell cultures. The critical step of thiol alkylation with NEM is included to prevent artifactual oxidation during sample preparation, ensuring accurate measurement of the disulfide form.

Conclusion

This compound is a metabolite of fundamental importance in the unique redox biology of trypanosomatid parasites. Its position as a key intermediate in the trypanothione biosynthetic pathway and as a substrate for trypanothione reductase highlights its potential as a target for novel anti-parasitic drug development. Further research into the precise quantification of its intracellular pools and its dynamic regulation will provide deeper insights into the mechanisms of redox homeostasis in these pathogens and may unveil new strategies for therapeutic intervention. The experimental protocols and data presented in this guide offer a foundational resource for researchers dedicated to this critical area of study.

References

- 1. This compound [ | 108081-77-2 | FG108363 [biosynth.com]

- 2. 108081-77-2|this compound|BLD Pharm [bldpharm.com]

- 4. Substrate specificity of trypanothione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Stress-Induced Protein S-Glutathionylation and S-Trypanothionylation in African Trypanosomes—A Quantitative Redox Proteome and Thiol Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A tryparedoxin-coupled biosensor reveals a mitochondrial trypanothione metabolism in trypanosomes | eLife [elifesciences.org]

- 8. The glutamyl binding site of trypanothione reductase from Crithidia fasciculata: enzyme kinetic properties of gamma-glutamyl-modified substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and NMR characterization of the trypanosomatid metabolite, N1,N8-bis(glutathionyl)spermidine disulphide (trypanothione disulphide) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Central Role of the Trypanothione System in Parasite Survival: A Technical Guide for Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: Parasitic protozoa of the Trypanosomatid family, including Leishmania and Trypanosoma, are the causative agents of severe diseases affecting millions worldwide. These organisms possess a unique thiol-based redox system centered on the molecule trypanothione (N¹,N⁸-bis(glutathionyl)spermidine), which is absent in their mammalian hosts. This system is essential for the parasite's defense against oxidative stress and for maintaining intracellular redox homeostasis, making it a highly attractive target for novel chemotherapeutic strategies. This technical guide provides an in-depth examination of the biological roles of trypanothione and its disulfide, the enzymatic pathways governing its synthesis and reduction, and its validation as a prime drug target. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to equip researchers with the foundational knowledge required for the rational design of next-generation antiparasitic agents.

Introduction: A Unique Redox System in Trypanosomatids

Trypanosomatid parasites, the agents of leishmaniasis, Chagas disease, and human African trypanosomiasis, must survive the potent oxidative burst generated by the host's immune system as a primary defense mechanism[1][2]. Unlike their mammalian hosts, which rely on a robust glutathione/glutathione reductase (GSH/GR) system, these parasites have evolved a unique and essential redox defense network[3][4]. This system is built around trypanothione [T(SH)₂], a conjugate of two glutathione molecules linked by a spermidine bridge[2][5].

The oxidized form, trypanothione disulfide (TS₂), is recycled back to its active, reduced dithiol form by the flavoenzyme trypanothione reductase (TR)[1][4]. The entire trypanothione pathway, from its synthesis to its function in neutralizing oxidants, is indispensable for parasite viability, and its absence in humans makes it an ideal target for selective drug design[3][4][6]. This guide will dissect the components of this critical pathway.

The Trypanothione Biosynthesis Pathway

The creation of trypanothione is a multi-step process that begins with the polyamine spermidine and the tripeptide glutathione[2]. The synthesis is catalyzed by the enzyme trypanothione synthetase (TryS), which covalently links two glutathione molecules to the primary amines of a single spermidine molecule in an ATP-dependent manner[7][8].

In some trypanosomatids, this process involves two distinct enzymatic steps. First, glutathionylspermidine synthetase (GspS) creates the intermediate N¹-glutathionylspermidine. Subsequently, TryS adds the second glutathione molecule to complete the synthesis of trypanothione[7][9]. However, in parasites like Trypanosoma cruzi, a single, bifunctional TryS enzyme catalyzes both steps[10]. This pathway is a critical control point for maintaining the parasite's antioxidant capacity.

Figure 1: Simplified biosynthesis of trypanothione from precursors.

Core Biological Functions of the Trypanothione System

Antioxidant Defense and the Redox Cycle

The primary role of the trypanothione system is to defend the parasite against oxidative damage[3]. Reduced trypanothione [T(SH)₂] serves as the principal electron donor for the detoxification of reactive oxygen species (ROS) and reactive nitrogen species (RNS)[2][3]. This is accomplished through a redox cascade. T(SH)₂ reduces a small dithiol protein called tryparedoxin (TryX), which in turn provides the reducing equivalents for tryparedoxin peroxidase (TryP) to neutralize harmful hydroperoxides, such as hydrogen peroxide, converting them to water[3][4].

The resulting trypanothione disulfide (TS₂) is then reduced back to T(SH)₂ by the NADPH-dependent enzyme Trypanothione Reductase (TR)[1]. This cyclic process is the cornerstone of the parasite's antioxidant shield and is vital for its survival within the host[3].

Figure 2: The central antioxidant cycle powered by trypanothione.

Other Essential Metabolic Roles

Beyond direct antioxidant defense, the trypanothione system is integral to other vital cellular processes. It provides the necessary reducing equivalents for ribonucleotide reductase, an enzyme essential for DNA synthesis[3][11]. Furthermore, it participates in the detoxification of xenobiotics and the regeneration of other cellular thiols, solidifying its central role in maintaining the parasite's overall metabolic homeostasis[3][4].

The Trypanothione System as a Premier Drug Target

The rationale for targeting the trypanothione pathway is compelling. The entire system is both essential for parasite survival and absent from the human host, presenting a unique therapeutic window[1][6]. Inhibiting key enzymes within this pathway can selectively cripple the parasite's defense mechanisms, rendering it vulnerable to oxidative stress and unable to replicate.

The two most validated targets within this pathway are:

-

Trypanothione Reductase (TR): As the enzyme responsible for regenerating the active T(SH)₂, its inhibition leads to a rapid depletion of the parasite's antioxidant capacity[1][4].

-

Trypanothione Synthetase (TryS): Blocking the synthesis of trypanothione starves the system of its core molecule[8][12].

The structural differences between TR and its closest human homolog, glutathione reductase (GR), are significant enough to allow for the design of highly selective inhibitors[1].

Figure 3: The logic for targeting the parasite-specific trypanothione system.

Quantitative Data for Drug Discovery

Quantitative understanding of enzyme kinetics and inhibitor potency is crucial for effective drug development. The following tables summarize key parameters for enzymes in the trypanothione pathway and the efficacy of selected inhibitors.

Table 1: Kinetic Parameters of Key Pathway Enzymes

| Enzyme | Organism | Substrate | Km (μM) | Reference |

|---|---|---|---|---|

| Trypanothione Reductase | T. brucei | Trypanothione Disulfide | 11.4 | [13] |

| Trypanothione Reductase | T. cruzi | Trypanothione Disulfide | 50 | [13] |

| Trypanothione Reductase | T. brucei | NADPH | 0.77 | [13] |

| Trypanothione Synthetase | T. brucei | Glutathionylspermidine | 100 | [14] |

| Trypanothione Synthetase | T. brucei | Glutathione | 150 | [14] |

| Trypanothione Synthetase | T. brucei | ATP | 200 |[14] |

Table 2: Potency of Selected Inhibitors Against Trypanothione Pathway Enzymes

| Inhibitor | Target Enzyme | Organism | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Clomipramine | Trypanothione Reductase | T. brucei / T. cruzi | ~2-6 | [13] |

| Auranofin | Trypanothione Reductase | L. infantum | 9.68 | [15][16] |

| Compound 3 (Aminobenzoate) | Trypanothione Reductase | L. infantum | 7.51 | [17] |

| Ebselen | Trypanothione Synthetase | T. brucei | 2.6 | [14] |

| Calmidazolium chloride | Trypanothione Synthetase | T. brucei | 4.1 |[14] |

Table 3: Antiparasitic Activity of Selected Pathway Inhibitors

| Compound | Parasite | Parasite Stage | EC₅₀ / IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| DDD86243 | T. brucei | Bloodstream | 20 | [18] |

| Aminopropanone deriv. (1) | L. infantum | Promastigote | 12.44 | [19] |

| Ebselen | T. cruzi | Amastigote | 3.5 |[14] |

Key Experimental Protocols

Measurement of Trypanothione Reductase (TR) Activity and Inhibition

A standard method to measure TR activity is a spectrophotometric assay that monitors the oxidation of NADPH.

Principle: TR catalyzes the reduction of trypanothione disulfide (TS₂) using NADPH as an electron donor. The rate of reaction is directly proportional to the rate of decrease in absorbance at 340 nm as NADPH is converted to NADP⁺[19][20].

Materials:

-

Purified recombinant TR (e.g., from L. infantum or T. cruzi)

-

Assay Buffer: 50 mM HEPES, pH 7.4, 40 mM NaCl

-

Trypanothione disulfide (TS₂) stock solution

-

NADPH stock solution

-

Test inhibitor compound dissolved in DMSO

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in each well of the microplate containing:

-

Incubate the plate at 25°C for 3-5 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding NADPH to a final concentration of 100 μM[20].

-

Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Determine the percent inhibition relative to a DMSO-only control and calculate the IC₅₀ value by plotting percent inhibition against inhibitor concentration.

Figure 4: Workflow for a typical TR spectrophotometric inhibition assay.

In Vitro Antileishmanial Susceptibility Assay

To assess a compound's efficacy against the parasite itself, an intracellular amastigote assay is the gold standard, as it represents the clinically relevant stage of the parasite.

Principle: Macrophage host cells are infected with Leishmania parasites. The infected cells are then treated with the test compound. After an incubation period, the number of viable intracellular amastigotes is quantified to determine the compound's efficacy[21][22].

Materials:

-

Host cells (e.g., THP-1 monocytes, primary peritoneal macrophages)[21][22].

-

Leishmania parasites (e.g., L. donovani).

-

Culture media (e.g., RPMI-1640 with FBS for macrophages, Schneider's medium for promastigotes)[22][23].

-

Test compound and reference drug (e.g., miltefosine).

-

Giemsa stain or a fluorescent DNA dye (e.g., DAPI).

-

Microscope with imaging software.

Procedure:

-

Host Cell Plating: Plate macrophages in a 96-well plate and allow them to adhere. If using THP-1 cells, differentiate them into a macrophage-like state using PMA.

-

Parasite Infection: Infect the macrophage monolayer with stationary-phase Leishmania promastigotes (or amastigotes for higher infectivity) at a parasite-to-cell ratio of approximately 10:1[22].

-

Incubation: Incubate for 12-24 hours to allow for phagocytosis of the parasites.

-

Wash: Gently wash the wells to remove any non-internalized, extracellular parasites.

-

Drug Treatment: Add fresh media containing serial dilutions of the test compound and reference drug. Include a no-drug control.

-

Incubation: Incubate the treated, infected cells for an additional 72-96 hours.

-

Quantification: Fix the cells, stain with Giemsa, and manually count the number of amastigotes per 100 macrophages under a light microscope. Alternatively, use automated high-content imaging with fluorescent dyes.

-

Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration of the drug that reduces the number of intracellular parasites by 50% compared to the untreated control.

Conclusion and Future Directions

The trypanothione system, centered on the redox cycling of N¹,N⁸-bis(glutathionyl)spermidine, is a cornerstone of trypanosomatid biology. Its essentiality for parasite survival and its absence in humans firmly establish it as a validated and high-priority target for antiparasitic drug discovery. Both trypanothione reductase and trypanothione synthetase have been successfully targeted with potent inhibitors that demonstrate antiparasitic activity.

Future research should focus on leveraging the detailed structural and kinetic data now available to design inhibitors with improved potency, selectivity, and pharmacokinetic properties. The development of compounds that target multiple enzymes within the pathway could offer a synergistic effect and reduce the likelihood of drug resistance. As our understanding of this unique parasite-specific system deepens, so too will our ability to rationally design safe and effective therapies for some of the world's most neglected diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Targeting Trypanothione Metabolism in Trypanosomatids | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The parasite-specific trypanothione metabolism of trypanosoma and leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trypanothione: a novel bis(glutathionyl)spermidine cofactor for glutathione reductase in trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trypanothione Metabolism as Drug Target for Trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. mdpi.com [mdpi.com]

- 12. Targeting Trypanothione Metabolism in Trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative structural, kinetic and inhibitor studies of Trypanosoma brucei trypanothione reductase with T. cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. LC-MS Evaluation of the Redox Trypanothione Balance in Leishmania infantum Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Chemical Validation of Trypanothione Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of Leishmania infantum Trypanothione Reductase by New Aminopropanone Derivatives Interacting with the NADPH Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on Trypanothione Reductase Reveals New Opportunities for Drug Design [frontiersin.org]

- 21. mdpi.com [mdpi.com]

- 22. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes [mdpi.com]

An In-depth Technical Guide to N1-Glutathionyl-spermidine Disulfide and Trypanothione Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Trypanosomatids, a group of protozoan parasites responsible for devastating diseases such as Leishmaniasis, Chagas disease, and Human African Trypanosomiasis (sleeping sickness), possess a unique thiol-based redox system that is absent in their mammalian hosts.[1][2][3] This system is centered around the molecule trypanothione (N1,N8-bis(glutathionyl)spermidine) and is critical for the parasite's survival, protecting it from oxidative stress and maintaining the intracellular reducing environment.[1][3][4] N1-Glutathionyl-spermidine disulfide is a key intermediate in the biosynthesis of trypanothione. The enzymes involved in the synthesis and reduction of trypanothione, particularly trypanothione synthetase (TryS) and trypanothione reductase (TryR), are validated targets for the development of novel anti-parasitic drugs.[2][5][6] This guide provides a comprehensive overview of the trypanothione metabolic pathway, with a focus on this compound, quantitative enzymatic data, detailed experimental protocols, and visual representations of the core biochemical processes.

The Trypanothione Biosynthetic Pathway

The biosynthesis of trypanothione is a multi-step process that begins with the precursors glutathione (GSH) and spermidine.[2][7] In most trypanosomatids, a single bifunctional enzyme, trypanothione synthetase (TryS), catalyzes the two sequential ATP-dependent ligation reactions.[8][9][10]

-

Formation of Glutathionylspermidine (Gsp): The first step involves the conjugation of one molecule of glutathione to a primary amine group of spermidine, forming N1-glutathionylspermidine.[6][8]

-

Formation of Trypanothione: A second molecule of glutathione is then added to the remaining primary amine group of glutathionylspermidine to yield trypanothione.[6][8]

In some organisms like Crithidia fasciculata, these two steps are catalyzed by two separate enzymes: glutathionylspermidine synthetase (GspS) and trypanothione synthetase (TryS), respectively.[3][8][9] Trypanothione synthetase also possesses an amidase activity, allowing it to catalyze the reverse reaction, though this is generally less efficient.[9][11]

The Trypanothione Redox Cycle

The primary function of trypanothione is to maintain the intracellular thiol-redox balance. This is achieved through a redox cycle where the reduced form of trypanothione (T(SH)₂) donates electrons to various peroxidases (via an intermediate protein, tryparedoxin) to detoxify reactive oxygen species.[1][2][12] This results in the formation of oxidized trypanothione, also known as trypanothione disulfide (TS₂). The dithiol form is then regenerated by the NADPH-dependent flavoenzyme, trypanothione reductase (TryR).[1][2][3][12] This cycle is crucial for the parasite's defense against oxidative stress.[1][2]

Quantitative Data: Enzyme Kinetics

The kinetic parameters of the key enzymes in the trypanothione pathway have been characterized in several trypanosomatid species. This data is crucial for understanding the efficiency of these enzymes and for the development of targeted inhibitors.

Table 1: Kinetic Parameters for Trypanothione Synthetase (TryS)

| Species | Substrate | Km (µM) | kcat (s⁻¹) | Ki (µM) | Conditions | Reference |

| T. brucei | GSH | 34 | - | 1000 (Substrate Inhibition) | pH 7.0, 37°C | [11] |

| ATP | 18 | - | - | pH 7.0, 37°C | [11] | |

| Spermidine | 687 | - | - | pH 7.0, 37°C | [11] | |

| Gsp | 32 | - | - | pH 7.0, 37°C | [11] | |

| T(SH)₂ | - | - | 360 (Product Inhibition) | pH 7.0, 37°C | [11] | |

| T. brucei | GSH | 56 | 2.9 | 37 (Substrate Inhibition) | pH 8.0, 25°C | [9] |

| Spermidine | 38 | - | - | 100 µM GSH | [9] | |

| Gsp | 2.4 | - | - | 100 µM GSH | [9] | |

| MgATP | 7.1 | - | - | 100 µM GSH | [9] |

Table 2: Kinetic Parameters for Trypanothione Reductase (TryR)

| Species | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat/Km (M⁻¹s⁻¹) | Reference |

| T. brucei | T(S)₂ | 10.8 | - | - | [13] |

| NADPH | 0.77 | - | - | [13] | |

| T. cruzi | T(S)₂ | 47.9 | - | - | [13] |

| L. donovani | T(S)₂ | 36 | - | 5.0 x 10⁶ | [14] |

| NADPH | 9 | - | - | [14] | |

| L. infantum | T(S)₂ | 3.6 | - | - | [15] |

| L. mexicana | T(S)₂ | 173 | 200 | - | [16] |

Experimental Protocols

Accurate measurement of enzyme activity is fundamental for inhibitor screening and characterization. Below are generalized protocols for assaying Trypanothione Synthetase and Trypanothione Reductase.

Trypanothione Synthetase (TryS) Activity Assay

This assay measures the production of inorganic phosphate (Pi) resulting from ATP hydrolysis during the synthesis of trypanothione.

-

Principle: The amount of Pi released is quantified using a malachite green-based colorimetric method.

-

Reagents:

-

Assay Buffer: 100 mM HEPES, pH 8.0, 10 mM MgCl₂, 5 mM DTT, 0.5 mM EDTA.

-

Substrates: ATP, Glutathione (GSH), Spermidine.

-

Enzyme: Purified recombinant TryS.

-

Detection Reagent: Malachite green solution with ammonium molybdate.

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, GSH, and spermidine at desired concentrations (e.g., 1 mM GSH, 20 mM Spermidine).[11]

-

Add purified TryS to the reaction mixture and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding ATP (e.g., to a final concentration of 2.5 mM).[11]

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the malachite green reagent.

-

After color development, measure the absorbance at 620 nm.

-

Quantify the amount of Pi released using a standard curve prepared with known concentrations of phosphate.

-

Trypanothione Reductase (TryR) Activity Assay

This is a spectrophotometric assay that follows the oxidation of NADPH.

-

Principle: TryR catalyzes the reduction of trypanothione disulfide (TS₂) using NADPH as an electron donor. The decrease in NADPH concentration is monitored by the change in absorbance at 340 nm.[13]

-

Reagents:

-

Assay Buffer: 40 mM HEPES, pH 7.4, 1 mM EDTA.[13]

-

Substrates: Trypanothione disulfide (TS₂), NADPH.

-

Enzyme: Purified recombinant TryR.

-

-

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer, NADPH (e.g., 150 µM), and TryR (e.g., 10 mU/mL).[13]

-

Equilibrate the mixture at 25°C.

-

Initiate the reaction by adding TS₂ (e.g., to a final concentration of 100 µM).[13]

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

-

Implications for Drug Development

The trypanothione metabolic pathway is an outstanding target for the development of new chemotherapies against trypanosomatid infections for several key reasons:

-

Essentiality: Both trypanothione synthetase and trypanothione reductase are essential for the parasite's viability, as demonstrated by genetic studies.[1]

-

Host Absence: The entire trypanothione system is absent in humans, who rely on the glutathione/glutathione reductase system.[2][3][4] This provides a large therapeutic window for selective inhibitors.

-

Validated Target: Several existing anti-trypanosomal drugs are known to interact with or disrupt the trypanothione system.[3]

Research efforts are focused on designing specific inhibitors for TryS and TryR. High-throughput screening campaigns have identified several classes of small molecules that inhibit these enzymes.[10][15][17] The detailed structural and kinetic data available for these enzymes, particularly TryR, facilitates structure-based drug design to improve the potency and selectivity of lead compounds.[18][19][20]

Conclusion

The trypanothione pathway, with this compound as a central intermediate, represents a fundamental aspect of the biology of trypanosomatid parasites. Its unique presence and essential role in parasite survival make it a highly attractive area for therapeutic intervention. A thorough understanding of the biochemical and kinetic properties of the enzymes within this pathway is paramount for the rational design of new, effective, and safe drugs to combat the neglected tropical diseases caused by these organisms. Continued research into the intricacies of trypanothione metabolism will undoubtedly fuel the drug discovery pipeline for years to come.

References

- 1. LC-MS Evaluation of the Redox Trypanothione Balance in Leishmania infantum Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Trypanothione Metabolism in Trypanosomatids [mdpi.com]

- 3. Metabolism and functions of trypanothione in the Kinetoplastida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Polyamine-trypanothione pathway: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting Trypanothione Synthetase and Trypanothione Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease [mdpi.com]

- 7. Genetic Validation of Trypanosoma brucei Glutathione Synthetase as an Essential Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Properties of trypanothione synthetase from Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Dissecting the Catalytic Mechanism of Trypanosoma brucei Trypanothione Synthetase by Kinetic Analysis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trypanothione - Wikipedia [en.wikipedia.org]

- 13. Comparative structural, kinetic and inhibitor studies of Trypanosoma brucei trypanothione reductase with T. cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Trypanothione reductase from Leishmania donovani. Purification, characterisation and inhibition by trivalent antimonials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Trypanothione Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Substrate interactions between trypanothione reductase and N1-glutathionylspermidine disulphide at 0.28-nm resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Trypanothione Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Preliminary Investigation of the Physiological Role of N1-Glutathionyl-spermidine Disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Glutathionyl-spermidine disulfide (GSSpD) is a naturally occurring thiol disulfide adduct of glutathione and the polyamine spermidine. Emerging evidence suggests its significant involvement in cellular redox homeostasis, particularly under conditions of oxidative stress. This technical guide provides a comprehensive overview of the current understanding of GSSpD's physiological role, with a focus on its biosynthesis, metabolism, and interaction with key cellular enzymes. This document summarizes quantitative data, details relevant experimental protocols, and visualizes associated biochemical pathways to serve as a valuable resource for researchers in cellular biology, redox biochemistry, and drug development.

Introduction

Cellular redox balance is intricately maintained by a network of antioxidant molecules and enzymes. Among these, low-molecular-weight thiols play a crucial role. While glutathione (GSH) is the most abundant and well-studied intracellular thiol, its conjugate with spermidine, N1-glutathionyl-spermidine (GSp), and its disulfide form, this compound (GSSpD), are gaining recognition for their specialized functions, particularly in prokaryotes and lower eukaryotes. This guide explores the preliminary yet significant findings related to the physiological importance of GSSpD.

Biosynthesis and Metabolism

N1-Glutathionyl-spermidine is synthesized from glutathione and spermidine in an ATP-dependent reaction catalyzed by glutathionylspermidine synthetase. The disulfide form, GSSpD, is generated through the oxidation of two molecules of GSp. The metabolic fate of GSSpD is intrinsically linked to the cellular disulfide reductase systems.

Diagram: Biosynthesis and Reduction of this compound

Quantitative Data

The intracellular concentration of glutathionylspermidine conjugates varies depending on the organism and its physiological state. In Escherichia coli, these conjugates are particularly abundant during stationary phase and under anaerobic conditions.

Table 1: Intracellular Concentrations of Glutathionylspermidine in E. coli

| Growth Phase/Condition | % of Total Glutathione as Glutathionylspermidine |

| Mid-logarithmic Phase | Present |

| Stationary Phase | ~80% |

| Anaerobic Growth | ~80% |

Table 2: Kinetic Parameters of E. coli Glutathione Reductase

| Substrate | kcat/Km (M⁻¹s⁻¹) | Fold Difference |

| Glutathione Disulfide (GSSG) | High | ~11,000x |

| This compound (GSSpD) | Low | 1x |

| Mixed Disulfide (GSH-SSpG) | Intermediate | ~1,210x |

These data indicate that while E. coli glutathione reductase can reduce GSSpD, it is a significantly less efficient substrate compared to glutathione disulfide (GSSG). The higher catalytic efficiency for the mixed disulfide suggests a potential role for this intermediate in the redox cycling of GSSpD.

Experimental Protocols

Chemical Synthesis of this compound

An optimized chemical synthesis for the related compound, N1,N8-bis(glutathionyl)spermidine disulfide (trypanothione disulfide), provides a strong foundation for the synthesis of GSSpD.[1] The general strategy involves the protection of reactive groups, coupling of glutathione to spermidine, and subsequent deprotection and oxidation.

Diagram: Workflow for Chemical Synthesis

Quantification of this compound by HPLC

Protocol Outline:

-

Sample Preparation: Homogenize cells or tissues in a suitable buffer containing a thiol-blocking agent (e.g., N-ethylmaleimide) to prevent auto-oxidation.

-

Reduction: Treat the sample with a reducing agent (e.g., dithiothreitol or tris(2-carboxyethyl)phosphine) to convert GSSpD to GSp.

-

Derivatization: React the free thiols of GSp with a derivatizing agent (e.g., monobromobimane for fluorescence detection or dinitrofluorobenzene for UV detection).

-

HPLC Analysis: Separate the derivatized GSp using a C18 reverse-phase column with an appropriate gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer.

-

Quantification: Determine the concentration of GSSpD by comparing the peak area of the derivatized GSp to a standard curve generated with known concentrations of a GSp standard.

Enzyme Activity Assay: Glutathionylspermidine Disulfide Reductase Activity

The reduction of GSSpD can be monitored by coupling the reaction to the oxidation of NADPH, which can be measured spectrophotometrically as a decrease in absorbance at 340 nm. This principle is used in assays for glutathione reductase and trypanothione reductase.

Assay Components:

-

Buffer (e.g., HEPES or phosphate buffer, pH 7.5)

-

NADPH

-

This compound (substrate)

-

Enzyme source (e.g., cell lysate or purified reductase)

Procedure:

-

Prepare a reaction mixture containing buffer and NADPH in a cuvette.

-

Add the enzyme source and incubate to establish a baseline rate of NADPH oxidation.

-

Initiate the reaction by adding GSSpD.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the enzyme activity based on the rate of NADPH oxidation (extinction coefficient of NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

Physiological Role and Signaling

The primary established role of GSSpD is in the defense against oxidative stress, particularly in organisms that either lack or have low levels of a dedicated GSSpD reductase. In E. coli, the accumulation of glutathionylspermidine during stationary phase suggests a role in protecting cells from the increased oxidative stress associated with this growth stage.

In trypanosomatids, the related molecule trypanothione disulfide is a key component of the antioxidant defense system, and its reduction is essential for parasite survival. N1-glutathionylspermidine is an intermediate in trypanothione biosynthesis.

The potential role of GSSpD in mammalian cells is less clear. However, the process of S-glutathionylation, the formation of mixed disulfides between glutathione and protein cysteine residues, is a well-established mechanism of redox regulation and signaling. It is plausible that GSSpD could participate in similar protein modifications, thereby influencing the activity of target proteins involved in various signaling pathways.

Diagram: Hypothetical Role in Redox Signaling

Conclusion and Future Directions

The preliminary investigation into the physiological role of this compound reveals its importance in the oxidative stress response, particularly in prokaryotic organisms. While its direct role in mammalian cells is yet to be fully elucidated, the potential for its involvement in redox signaling through protein S-thiolation presents an exciting avenue for future research. Further studies are required to develop specific and sensitive methods for its quantification in various biological systems, to fully characterize the enzymes involved in its metabolism, and to identify its specific protein targets and downstream signaling pathways. A deeper understanding of the physiological role of GSSpD could open new avenues for the development of novel therapeutic strategies for diseases associated with oxidative stress.

References

N1-Glutathionyl-spermidine Disulfide as a Substrate for Trypanothione Reductase: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of N1-Glutathionyl-spermidine disulfide as a physiological substrate for trypanothione reductase (TR), a key enzyme in the unique redox metabolism of trypanosomatid parasites. This document details the biochemical context, enzyme-substrate interactions, comparative kinetic data, and methodologies relevant to the study of this interaction. The information presented is intended to support research and development efforts targeting TR for novel antiparasitic therapies.

Introduction: The Trypanothione Redox System

Trypanosomatid parasites, the causative agents of devastating diseases such as leishmaniasis, Chagas disease, and human African trypanosomiasis, possess a unique thiol-based redox system to protect against oxidative stress. Unlike their mammalian hosts, which rely on the glutathione/glutathione reductase (GR) system, these parasites utilize a conjugate of glutathione and spermidine called trypanothione (N1,N8-bis(glutathionyl)spermidine)[1]. The central enzyme in this pathway is the NADPH-dependent flavoenzyme, trypanothione reductase (TR), which catalyzes the reduction of trypanothione disulfide (T[S]₂) to its dithiol form (T[SH]₂)[2]. This unique and essential pathway makes TR a prime target for the development of selective antiparasitic drugs[1][3].

This compound is a naturally occurring substrate and a key intermediate in the biosynthesis of trypanothione. Its interaction with TR is of significant interest for understanding the enzyme's substrate specificity and for the design of effective inhibitors.

Biochemical Pathways and Logical Relationships

The synthesis of trypanothione is a two-step enzymatic process. The first step involves the ATP-dependent conjugation of one molecule of glutathione to spermidine, forming N1-glutathionyl-spermidine. This intermediate can then be conjugated to a second glutathione molecule to form trypanothione. N1-Glutathionyl-spermidine can also form a disulfide, which is a substrate for trypanothione reductase. The reduction of this disulfide is crucial for maintaining the thiol pool within the parasite.

Caption: Overview of Trypanothione Biosynthesis and Redox Cycling.

Enzyme-Substrate Interactions

The crystal structure of Crithidia fasciculata trypanothione reductase in complex with N1-glutathionylspermidine disulfide has been elucidated, revealing critical interactions within the enzyme's active site[3]. The substrate binds in a rigid, negatively charged cavity, which is wider than that of human glutathione reductase, a key feature for selective inhibitor design[4].

The binding is characterized by:

-

Conformation: One glutathione moiety of the substrate adopts a V-shape, while the other is in an extended conformation[3].

-

Key Residues: The spermidine moiety is crucial for binding and specificity. It interacts with a hydrophobic patch formed by Trp21 and Met114 and forms hydrogen bonds with residues such as Glu18, Ser109, and Tyr110[3][4]. These residues are not conserved in human GR, which instead has positively charged arginine residues in the corresponding positions[4].

-

Hydrogen Bonding and van der Waals Forces: These interactions are dominated by the amino acid side chains of the enzyme, firmly anchoring the substrate for catalysis[3].

Caption: Key Interactions in the TR Active Site.

Quantitative Data: Enzyme Kinetics

Trypanothione reductase exhibits a broad substrate tolerance but has a distinct preference for trypanothione. This compound is a competent substrate, though kinetic analyses indicate it is processed less efficiently than trypanothione disulfide. It has been noted to have the largest Michaelis constant (Km) among several tested substrates, indicating a lower binding affinity compared to the fully formed trypanothione[5].

| Substrate | Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| This compound | Crithidia fasciculata | 149 | N/A | N/A | [6] |

| Trypanothione disulfide | Trypanosoma cruzi | 6.5 | 110 | 1.7 x 10⁷ | (Hamilton et al., 2003) |

| Trypanothione disulfide | Trypanosoma brucei | 11 | 120 | 1.1 x 10⁷ | (Jones et al., 2010) |

| Mixed Disulfide (GSH-Gsp) | Crithidia fasciculata | 379 | N/A | N/A | [6] |

| Glutathione disulfide (GSSG) | Trypanosoma cruzi | >5000 | <1 | <200 | (Fairlamb et al., 1985) |

N/A: Data not available in the cited literature. Mixed Disulfide refers to the mixed disulfide of N1-monoglutathionylspermidine and glutathione.

Experimental Protocols

Synthesis of this compound

This compound is commercially available from suppliers of fine chemicals and biochemicals. For researchers requiring custom synthesis, the general approach involves solid-phase peptide synthesis (SPPS) to prepare the glutathionyl component, followed by solution-phase conjugation to a protected spermidine backbone and subsequent disulfide bond formation. Several studies describe the synthesis of various trypanothione analogues using solid-phase approaches, which can be adapted for this specific molecule[5]. A detailed, step-by-step protocol is not broadly published in general literature, reflecting the complexity of the synthesis.

Trypanothione Reductase Activity Assay (DTNB-Coupled Method)

This is a continuous spectrophotometric assay that measures the reduction of the substrate by monitoring the consumption of NADPH at 340 nm. A more sensitive and substrate-sparing coupled assay uses 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), where the product T[SH]₂ is re-oxidized by DTNB, recycling the T[S]₂ substrate and producing 2-nitro-5-thiobenzoate (TNB), which is monitored at 412 nm.

Materials:

-

Assay Buffer: 40 mM HEPES, pH 7.5, 1 mM EDTA.

-

NADPH stock solution: 10 mM in Assay Buffer.

-

DTNB stock solution: 10 mM in DMSO.